(E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one
Description
(E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one is a complex organic compound that features a combination of benzo[d]oxazole, chromene, and propoxyphenyl groups
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-3-16-32-23-14-12-20(13-15-23)28(31)24(29-30-25-9-5-7-11-27(25)34-29)18-22-17-21-8-4-6-10-26(21)33-19(22)2/h4-15,17-19H,3,16H2,1-2H3/b24-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHCLBCPJOFQMK-MOHJPFBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC3=CC=CC=C3OC2C)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a fluorescent probe due to its chromene moiety, which exhibits fluorescence properties. It can help in studying cellular processes and imaging applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, inhibiting their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Knoevenagel Condensation Products: Compounds synthesized via the Knoevenagel reaction.
Uniqueness
What sets (E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
